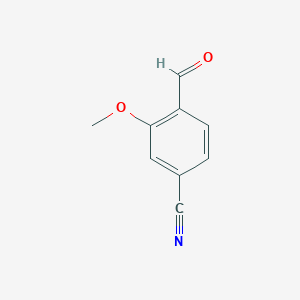

4-Formyl-3-methoxybenzonitrile

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-formyl-3-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-12-9-4-7(5-10)2-3-8(9)6-11/h2-4,6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXENVSJZOHXCKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20586553 | |

| Record name | 4-Formyl-3-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21962-45-8 | |

| Record name | 4-Formyl-3-methoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21962-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyano-2-methoxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021962458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Formyl-3-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-formyl-3-methoxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.231.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Formyl-3-methoxybenzonitrile (CAS No. 21962-45-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 4-Formyl-3-methoxybenzonitrile, a key chemical intermediate in the pharmaceutical industry. With the CAS (Chemical Abstracts Service) number 21962-45-8 , this compound is of significant interest due to its critical role as a starting material in the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist.[1][2][3] This document consolidates essential information on its chemical and physical properties, provides detailed experimental protocols for its synthesis, and discusses its primary applications in drug development. All quantitative data is presented in structured tables for clarity, and key experimental workflows are illustrated with diagrams.

Chemical and Physical Properties

This compound, also known as 4-cyano-2-methoxybenzaldehyde, is an aromatic organic compound characterized by the presence of formyl, methoxy, and nitrile functional groups on a benzene (B151609) ring.[1] These functional groups impart a unique reactivity profile, making it a versatile building block in organic synthesis.

Table 1: General and Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 21962-45-8 | [4][5][6][7][8] |

| Molecular Formula | C₉H₇NO₂ | [1][4] |

| Molecular Weight | 161.16 g/mol | [1][4] |

| IUPAC Name | This compound | |

| Appearance | Off-white to brown crystalline solid | |

| Melting Point | 109-111 °C | |

| Boiling Point | 318.2 °C at 760 mmHg | |

| Density | 1.18 g/cm³ | |

| Flash Point | 138.3 °C | |

| Solubility | Soluble in a wide range of solvents | |

| InChI Key | ZXENVSJZOHXCKL-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

Several synthetic routes for this compound have been developed, with variations suitable for both laboratory and industrial-scale production. The choice of method often depends on factors such as starting material availability, desired purity, and scalability.

Synthesis via Oxidation of a Phenylacrylate Derivative

A common laboratory-scale method involves the oxidative cleavage of a tert-butyl (2E)-3-(4-cyano-2-methoxyphenyl)acrylate precursor.

Experimental Protocol:

-

To a vigorously stirred solution of 48 g (185 mmol) of tert-butyl (2E)-3-(4-cyano-2-methoxyphenyl)acrylate, 207 mg (0.81 mmol) of osmium tetroxide, and 1.4 g (6.14 mmol) of benzyltriethylammonium chloride in 750 ml of a water/THF (2:1) mixture, add 79 g (370 mmol) of sodium metaperiodate in portions.

-

Maintain the reaction temperature below 30°C during the addition.

-

Stir the solution at room temperature for an additional hour.

-

Add 2000 ml of water to the mixture and filter the resulting solid.

-

Dissolve the collected solid in ethyl acetate (B1210297) and wash the organic solution with a saturated sodium chloride solution.

-

Dry the organic phase over magnesium sulfate (B86663) and concentrate it under reduced pressure.

-

The resulting residue is stirred with petroleum ether to yield this compound as a white solid (21.18 g, 71% yield).

Synthesis via Bromination and Hydrolysis

An industrially relevant method starts from 4-methyl-3-methoxybenzonitrile, involving a bromination step followed by hydrolysis.

Experimental Protocol:

-

Step 1: Bromination: React 4-methyl-3-methoxybenzonitrile with a brominating agent, such as N-bromosuccinimide, to form the intermediate 3-methoxy-4-(dibromomethyl)benzonitrile.

-

Step 2: Hydrolysis: A solution of silver nitrate (B79036) (25.0 g, 147 mmol) in water (75 mL) is added dropwise to a solution of the dibromide intermediate (18.22 g, 59.74 mmol) in refluxing ethanol (B145695) (300 mL).[1]

-

The mixture is maintained at reflux for 30 minutes, after which it is filtered and evaporated to dryness.[1]

-

The residue is then diluted with water and extracted with ethyl acetate to yield this compound as a white solid (9.55 g, 99% yield).[1]

Synthesis via Oxidation of a Hydroxymethyl Derivative

Another synthetic approach involves the oxidation of 4-(hydroxymethyl)-3-methoxybenzonitrile (B8784811).

Experimental Protocol:

-

Charge a four-neck reaction flask with 128.7 g of 4-(hydroxymethyl)-3-methoxybenzonitrile (0.788 mol), 205.6 g of manganese dioxide (2.364 mol), and 1600 g of dichloromethane.

-

Heat the mixture to 39°C and maintain reflux for approximately 8 hours.

-

After the reaction is complete, cool the mixture to room temperature and filter it.

-

Wash the filter cake with dichloromethane.

-

Concentrate the filtrate to obtain a crude product.

-

Recrystallize the crude product from a mixture of 80 g of dichloromethane, 80 g of ethanol, and 240 g of petroleum ether to yield 53 g of this compound (42% yield).

Applications in Drug Development

The primary and most significant application of this compound is its role as a key starting material in the synthesis of Finerenone.[1][2][3] Finerenone is a non-steroidal, selective mineralocorticoid receptor (MR) antagonist used to treat chronic kidney disease associated with type 2 diabetes.[1][2] The unique arrangement of functional groups in this compound makes it an ideal precursor for constructing the complex dihydropyridine (B1217469) core of Finerenone.

The aldehyde group of this compound allows for selective Knoevenagel condensations with ketoesters, which is a critical step in forming the dihydronaphthyridine core of Finerenone.[1]

Beyond its role in Finerenone synthesis, the compound is also utilized in broader chemical research as an intermediate for synthesizing more complex organic molecules and in the development of new pesticides.[1][7] Its nitrile functionality is also of interest for studying enzyme interactions and metabolic pathways.[1]

Safety and Handling

Appropriate safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Table 2: Hazard Information

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Conclusion

This compound is a pivotal chemical intermediate with well-defined properties and established synthetic routes. Its significance is firmly rooted in its indispensable role in the production of Finerenone, a modern therapeutic agent. This guide provides a foundational understanding of this compound for professionals engaged in pharmaceutical research and development, highlighting its synthesis and application. The provided experimental protocols and workflow diagrams serve as practical resources for laboratory and process development activities.

References

- 1. jinanhealthtech.com [jinanhealthtech.com]

- 2. tianmingpharm.com [tianmingpharm.com]

- 3. 4-CYANO-2-METHOXYBENZALDEHYDE/21962-45-8 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 4. Buy this compound | 21962-45-8 [smolecule.com]

- 5. This compound | 21962-45-8 | Benchchem [benchchem.com]

- 6. This compound | C9H7NO2 | CID 16659251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tantuchemicals.com [tantuchemicals.com]

- 8. This compound | 21962-45-8 [chemicalbook.com]

An In-depth Technical Guide to the Chemical Properties of 4-Formyl-3-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Formyl-3-methoxybenzonitrile, a key intermediate in the synthesis of the non-steroidal mineralocorticoid receptor antagonist, Finerenone (B607456). This document details the compound's molecular structure, physical characteristics, and spectroscopic data. Furthermore, it presents detailed experimental protocols for its synthesis, purification, and analysis, compiled from various scientific sources. The guide also includes a visualization of its role in the synthetic pathway of Finerenone, offering valuable insights for researchers and professionals in the field of medicinal chemistry and drug development.

Chemical and Physical Properties

This compound, also known as 4-cyano-2-methoxybenzaldehyde, is an aromatic organic compound that features a benzonitrile (B105546) scaffold substituted with a formyl and a methoxy (B1213986) group.[1] Its unique trifunctional nature makes it a versatile building block in organic synthesis.[2]

Molecular Identifiers

| Identifier | Value |

| IUPAC Name | This compound[3] |

| CAS Number | 21962-45-8[3] |

| Molecular Formula | C₉H₇NO₂[3] |

| Molecular Weight | 161.16 g/mol [3] |

| InChI | InChI=1S/C₉H₇NO₂/c1-12-9-4-7(5-10)2-3-8(9)6-11/h2-4,6H,1H3[3] |

| InChIKey | ZXENVSJZOHXCKL-UHFFFAOYSA-N[3] |

| SMILES | COC1=C(C=CC(=C1)C#N)C=O[3] |

| Synonyms | 4-Cyano-2-methoxybenzaldehyde, 2-Methoxy-4-cyanobenzaldehyde[4] |

Physical Properties

| Property | Value |

| Appearance | Off-white to light yellow solid[4] |

| Melting Point | 109-111 °C[4] |

| Boiling Point | 318 °C[4] |

| Density | 1.18 g/cm³[4] |

| Flash Point | 138 °C[4] |

| logP | 1.42 at 20°C and pH 7[4] |

| Vapor Pressure | 0.003-2.3 Pa at 20-80°C[4] |

| Storage Temperature | Under inert gas (nitrogen or Argon) at 2-8°C[4] |

Spectroscopic Data

| Spectroscopy | Data |

| ¹H NMR | δ 10.5 (s, 1H, -CHO), δ 7.93 (d, 1H, Ar-H), δ 7.30 (d, 1H, Ar-H), δ 7.16 (s, 1H, Ar-H), δ 4.01 (s, 3H, -OCH₃)[5] |

| ¹³C NMR (Predicted) | δ 190-200 (-CHO), δ 115-125 (-CN), δ 110-160 (Ar-C), δ 55-60 (-OCH₃)[5][6] |

| Infrared (IR) | ~2240 cm⁻¹ (C≡N stretch), ~1700 cm⁻¹ (C=O stretch, aromatic aldehyde), 1250-1270 cm⁻¹ (C-O stretch)[1] |

| Mass Spectrometry | Molecular ion peak at m/z 161, corresponding to the molecular formula C₉H₇NO₂[1] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis

Two common methods for the synthesis of this compound are the oxidative cleavage of an acrylate (B77674) precursor and the oxidation of a dibromide intermediate.

Method 1: Oxidative Cleavage of tert-butyl (2E)-3-(4-cyano-2-methoxyphenyl)acrylate [4]

-

Materials:

-

tert-butyl (2E)-3-(4-cyano-2-methoxyphenyl)acrylate (185 mmol)

-

Sodium metaperiodate (370 mmol)

-

Osmium tetroxide (0.81 mmol)

-

Benzyltriethylammonium chloride (6.14 mmol)

-

Water/THF (2:1) solvent mixture (750 ml)

-

Ethyl acetate (B1210297)

-

Saturated sodium chloride solution

-

Magnesium sulfate (B86663)

-

Petroleum ether

-

-

Procedure:

-

To a vigorously stirred solution of tert-butyl (2E)-3-(4-cyano-2-methoxyphenyl)acrylate, osmium tetroxide, and benzyltriethylammonium chloride in a 2:1 mixture of water and THF, add sodium metaperiodate in portions. Maintain the reaction temperature below 30°C.[4]

-

Stir the solution at room temperature for an additional hour.[4]

-

Add 2000 ml of water to the reaction mixture and filter the resulting precipitate.[4]

-

Dissolve the collected solid in ethyl acetate and wash with a saturated sodium chloride solution.[4]

-

Dry the organic phase over magnesium sulfate and concentrate under reduced pressure.[4]

-

Stir the residue with petroleum ether to induce crystallization, yielding this compound as a white solid.[4]

-

Method 2: Silver Nitrate-Mediated Oxidation of 3-methoxy-4-(dibromomethyl)benzonitrile [1]

-

Materials:

-

3-methoxy-4-(dibromomethyl)benzonitrile (59.74 mmol)

-

Silver nitrate (B79036) (147 mmol)

-

Ethanol (300 ml)

-

Water (75 ml)

-

Ethyl acetate

-

-

Procedure:

-

To a refluxing solution of 3-methoxy-4-(dibromomethyl)benzonitrile in ethanol, add a solution of silver nitrate in water dropwise.[1]

-

Maintain the reaction mixture at reflux for 30 minutes.[1]

-

Filter the mixture and evaporate the solvent to dryness.[1]

-

Dilute the residue with water and extract with ethyl acetate.[1]

-

The organic extract contains the desired product, which can be further purified.[1]

-

Purification

Purification of this compound is typically achieved through recrystallization or column chromatography.

Recrystallization:

-

The crude product obtained from synthesis can be recrystallized from a suitable solvent system, such as ethyl acetate/petroleum ether, to yield a high-purity solid.[4]

Column Chromatography:

-

Stationary Phase: Silica (B1680970) gel.[7]

-

Mobile Phase: A gradient of ethyl acetate in hexane (B92381) is a common choice for the separation of moderately polar compounds like this compound. The exact ratio should be determined by thin-layer chromatography (TLC) analysis.

-

Procedure:

-

Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 10% ethyl acetate in hexane).

-

Pack a glass column with the silica gel slurry.[7]

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase) and adsorb it onto a small amount of silica gel.

-

Carefully load the sample onto the top of the packed column.

-

Elute the column with the mobile phase, gradually increasing the polarity if necessary.

-

Collect fractions and monitor by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain purified this compound.

-

Analytical Methods

The purity and identity of this compound are confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC):

-

Method: Reverse-phase HPLC is the primary method for assessing the purity of this compound.[1]

-

Column: A standard C18 column is typically used.

-

Mobile Phase: A mixture of acetonitrile (B52724) and water or methanol (B129727) and water is commonly employed. The exact composition may vary.

-

Detection: UV detection at 254 nm is suitable for this compound.[1]

-

Retention Time: A typical retention time is in the range of 3-4 minutes, depending on the specific chromatographic conditions.[1]

Role in Finerenone Synthesis

This compound is a crucial intermediate in the industrial synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist used in the treatment of chronic kidney disease associated with type 2 diabetes.[4] The formyl and nitrile groups of this compound are key functionalities that participate in the construction of the complex dihydronaphthyridine core of Finerenone.[5]

Caption: Synthetic pathway of Finerenone highlighting the role of this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety recommendations include:

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Engineering Controls: Use in a well-ventilated area, preferably a fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[4]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry, most notably in the synthesis of Finerenone. This technical guide has provided a detailed summary of its chemical and physical properties, along with comprehensive experimental protocols for its synthesis, purification, and analysis. The information presented herein is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this important compound.

References

- 1. Buy this compound | 21962-45-8 [smolecule.com]

- 2. WO2023223188A1 - Process for the preparation of finerenone and intermediates thereof - Google Patents [patents.google.com]

- 3. This compound | C9H7NO2 | CID 16659251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 21962-45-8 [chemicalbook.com]

- 5. This compound | 21962-45-8 | Benchchem [benchchem.com]

- 6. hmdb.ca [hmdb.ca]

- 7. Organic Syntheses Procedure [orgsyn.org]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4-Formyl-3-methoxybenzonitrile

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive overview of the structure elucidation of 4-Formyl-3-methoxybenzonitrile, a key intermediate in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the analytical techniques and data interpretation used to confirm the molecular structure of this compound.

Compound Identification

This compound is an aromatic compound featuring a nitrile, a formyl (aldehyde), and a methoxy (B1213986) functional group attached to a benzene (B151609) ring.[1] Its fundamental properties are summarized below.

| Property | Value |

| IUPAC Name | This compound[2][3] |

| CAS Number | 21962-45-8[1][2] |

| Molecular Formula | C₉H₇NO₂[1][2][4] |

| Molecular Weight | 161.16 g/mol [1][2][4] |

| Physical Form | Solid[3] |

| Melting Point | 109-111 °C[1] |

Spectroscopic Data for Structure Confirmation

The structural framework of this compound is unequivocally established through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data: The ¹H NMR spectrum reveals the electronic environment and connectivity of the hydrogen atoms.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~10.5 | Singlet | Aldehydic proton (-CHO) |

| ~7.9 | Doublet | Aromatic proton |

| ~7.3 | Doublet | Aromatic proton |

| ~7.2 | Singlet | Aromatic proton |

| ~4.0 | Singlet | Methoxy protons (-OCH₃) |

¹³C NMR (Carbon NMR) Data: The ¹³C NMR spectrum provides insight into the different carbon environments within the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~190-195 | Carbonyl carbon (C=O) of the formyl group[1] |

| 110-160 | Aromatic carbons[1] |

| Downfield of aromatic region | Nitrile carbon (C≡N)[1] |

| ~55-60 | Methoxy carbon (-OCH₃)[1] |

Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of the key functional groups through their characteristic vibrational frequencies.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2240 | Strong | C≡N stretching (Nitrile)[1] |

| ~1700 | Strong | C=O stretching (Aldehyde)[1] |

| ~1250-1270 | Medium | C-O stretching (Methoxy)[1] |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

| m/z | Assignment |

| 161 | Molecular ion peak [M]⁺, corresponding to the molecular formula C₉H₇NO₂[1] |

Experimental Protocols

The following are detailed methodologies for the key analytical techniques used in the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃), in an NMR tube.

-

¹H NMR Spectroscopy:

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Procedure: The sample is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. A standard one-pulse ¹H NMR experiment is performed. The resulting free induction decay (FID) is Fourier transformed to obtain the spectrum. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Spectroscopy:

-

Instrument: A high-resolution NMR spectrometer.

-

Procedure: A proton-decoupled ¹³C NMR experiment is conducted to obtain a spectrum with single lines for each unique carbon atom. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: As a solid, the sample can be prepared as a KBr (potassium bromide) pellet or by the thin solid film method.

-

KBr Pellet Method: A small amount of the solid sample is finely ground with dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Thin Solid Film Method: The solid is dissolved in a volatile solvent (e.g., dichloromethane). A drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.[1]

-

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Procedure: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded. The sample is then placed in the instrument's sample compartment, and the infrared spectrum is acquired. The instrument measures the absorption of infrared radiation at different wavenumbers.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or after separation by gas chromatography (GC/MS).

-

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule. The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[4]

-

Instrument: A mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

-

Procedure: The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum that shows the molecular ion and characteristic fragment ions.

Visualizing the Structure and Elucidation Workflow

The following diagrams illustrate the molecular structure and the logical workflow of the structure elucidation process.

Caption: Molecular structure of this compound.

Caption: Workflow for the structure elucidation of an organic compound.

References

Technical Guide: Molecular Weight of 4-Formyl-3-methoxybenzonitrile

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a detailed analysis of the molecular weight of 4-Formyl-3-methoxybenzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds.[1] A precise molecular weight is fundamental for stoichiometric calculations in synthesis, analytical characterization, and drug development workflows. This document outlines the computational methodology, presents the elemental composition, and provides a step-by-step calculation based on the standard atomic weights of the constituent elements.

Molecular Composition and Formula

This compound is an organic compound that incorporates carbon, hydrogen, nitrogen, and oxygen. Its chemical structure is defined by a benzonitrile (B105546) core substituted with a formyl and a methoxy (B1213986) group. The established molecular formula for this compound is C₉H₇NO₂ .[1][2][3][4]

The determination of its molecular weight is derived from this formula and the standard atomic weights of its constituent elements as recognized by the International Union of Pure and Applied Chemistry (IUPAC).

Calculation Methodology and Experimental Protocol

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The protocol for this determination is a computational process based on established chemical principles.

Experimental Protocol (Computational):

-

Formula Identification: The verified molecular formula, C₉H₇NO₂, is the starting point for the calculation.[1][2][4]

-

Elemental Enumeration: The number of atoms for each element is counted from the molecular formula:

-

Carbon (C): 9 atoms

-

Hydrogen (H): 7 atoms

-

Nitrogen (N): 1 atom

-

Oxygen (O): 2 atoms

-

-

Atomic Weight Compilation: The conventional atomic weight of each element is sourced from standard references.

-

Mass Contribution Calculation: The total mass for each element in the molecule is calculated by multiplying its atom count by its standard atomic weight.

-

Summation: The molecular weight is determined by summing the total mass contributions of all constituent elements.

The following diagram illustrates the logical workflow of this computational protocol.

Data Presentation and Results

The quantitative data used for the molecular weight calculation are summarized below. The atomic weights are the conventional values provided by IUPAC.

Table 1: Standard Atomic Weights of Constituent Elements

| Element | Symbol | Standard Atomic Weight ( g/mol ) |

|---|---|---|

| Carbon | C | 12.011 |

| Hydrogen | H | 1.008 |

| Nitrogen | N | 14.007 |

| Oxygen | O | 15.999[5][6][7] |

The following diagram visualizes the elemental breakdown of the molecule.

References

- 1. This compound | 21962-45-8 [chemicalbook.com]

- 2. Buy this compound | 21962-45-8 [smolecule.com]

- 3. This compound | 21962-45-8 [sigmaaldrich.com]

- 4. This compound | C9H7NO2 | CID 16659251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fiveable.me [fiveable.me]

- 6. princeton.edu [princeton.edu]

- 7. Oxygen - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 4-Formyl-3-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Formyl-3-methoxybenzonitrile, a key intermediate in pharmaceutical synthesis. The document details its chemical identity, physicochemical properties, synthesis methodologies, spectroscopic data, reactivity, and primary applications.

Chemical Identity and Nomenclature

This compound is an aromatic organic compound characterized by a benzene (B151609) ring substituted with three functional groups: a nitrile (-C≡N), a formyl (-CHO), and a methoxy (B1213986) (-OCH₃). The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1] The numbering of the benzene ring prioritizes the nitrile group at the C1 position, leading to the formyl and methoxy groups at the C4 and C3 positions, respectively.

Synonyms:

The logical relationship of the IUPAC nomenclature is illustrated in the diagram below, breaking down the name into its core components.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₉H₇NO₂ | [1][3][4] |

| Molecular Weight | 161.16 g/mol | [1][3][4] |

| CAS Number | 21962-45-8 | [1][3] |

| Appearance | Off-white to brown crystalline solid | [3][5] |

| Melting Point | 109-111 °C | [3][6][7] |

| Boiling Point | 318.2 °C | [3][5][6] |

| Density | 1.18 - 1.2 g/cm³ | [3][6] |

| InChI Key | ZXENVSJZOHXCKL-UHFFFAOYSA-N | [1][3] |

| SMILES | COC1=C(C=CC(=C1)C#N)C=O | [1] |

| Storage | Inert atmosphere, 2-8°C | [5] |

Synthesis Protocols

Several synthetic routes for this compound have been established, with varying suitability for laboratory and industrial scales. Two prominent methods are detailed below.

This common industrial method involves a two-step process starting from 4-methyl-3-methoxybenzonitrile.[3][8]

Experimental Protocol:

-

Step 1: Bromination: 4-methyl-3-methoxybenzonitrile is reacted with a brominating agent, such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin, in the presence of a radical initiator (e.g., benzoyl peroxide) in a suitable solvent (e.g., carbon tetrachloride). This reaction selectively brominates the methyl group to form the intermediate 3-methoxy-4-(dibromomethyl)benzonitrile.[8]

-

Step 2: Hydrolysis: The resulting dibromomethyl intermediate is then subjected to hydrolysis. A solution of silver nitrate (B79036) in aqueous ethanol (B145695) is added dropwise to the refluxing solution of the intermediate.[9][10] The mixture is maintained at reflux for approximately 30 minutes. After cooling, the reaction mixture is filtered and evaporated. The crude product is then purified, typically by extraction with ethyl acetate (B1210297) and subsequent recrystallization, to yield this compound as a white solid.[10]

This laboratory-scale method utilizes the oxidative cleavage of an olefinic precursor.[3]

Experimental Protocol:

-

A solution of tert-butyl (2E)-3-(4-cyano-2-methoxyphenyl)acrylate, osmium tetroxide (catalyst), and benzyltriethylammonium chloride in a water/tetrahydrofuran (THF) mixture (2:1) is prepared.[4][9]

-

The solution is stirred vigorously while sodium metaperiodate (NaIO₄) is added in portions, ensuring the reaction temperature is maintained below 30°C.[4][9]

-

After the addition is complete, the solution is stirred at room temperature for an additional hour.[4][9]

-

Water is added to the reaction mixture, which is then filtered.[4][9]

-

The collected solid is dissolved in ethyl acetate and washed with a saturated sodium chloride solution.[4][9]

-

The organic phase is dried over magnesium sulfate, concentrated under reduced pressure, and the residue is stirred with petroleum ether to precipitate the product.[4][9] This yields this compound as a white solid.[4]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

| Spectroscopic Data | Observation |

| ¹H NMR (CDCl₃) | A distinct singlet for the aldehydic proton is observed far downfield around δ 10.5 ppm.[3] Other signals correspond to the aromatic protons and the methoxy group protons (around δ 3.99 ppm).[9] |

| Mass Spectrometry | The molecular ion peak (M⁺) is observed at m/z 161, which corresponds to the molecular formula C₉H₇NO₂.[10] |

Reactivity and Applications

The unique arrangement of functional groups in this compound dictates its chemical reactivity and makes it a valuable synthetic intermediate.[3]

-

Formyl Group: The aldehyde functionality is a site for nucleophilic addition and condensation reactions.[3] It can be oxidized to a carboxylic acid or reduced to an alcohol.

-

Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine.[3]

-

Methoxy Group: As an electron-donating group, it influences the reactivity of the aromatic ring.[3]

The most significant application of this compound is its role as a central building block in the synthesis of Finerenone .[3][8] Finerenone is a non-steroidal mineralocorticoid receptor antagonist used in the treatment of cardiovascular and renal diseases.[3][8] The high purity of this compound is critical for its use as a starting material in the production of active pharmaceutical ingredients (APIs).[3]

Safety and Handling

This compound is classified as harmful and an irritant.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). It may also be harmful if swallowed, in contact with skin, or if inhaled.[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8°C.[2][5]

References

- 1. This compound | C9H7NO2 | CID 16659251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. This compound | 21962-45-8 | Benchchem [benchchem.com]

- 4. This compound | 21962-45-8 [chemicalbook.com]

- 5. ODM this compound Factory, Manufacturer | HRD Pharm [hrdpharm.com]

- 6. This compound | CAS#:21962-45-8 | Chemsrc [chemsrc.com]

- 7. chembk.com [chembk.com]

- 8. EP4286368A1 - Method for the preparation of this compound - Google Patents [patents.google.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. Buy this compound | 21962-45-8 [smolecule.com]

An In-Depth Technical Guide to 4-Formyl-3-methoxybenzonitrile: A Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Formyl-3-methoxybenzonitrile, a substituted benzonitrile (B105546) derivative, is a critical building block in modern synthetic organic chemistry. Its strategic importance lies in its bifunctional nature, possessing both an electrophilic aldehyde group and a versatile nitrile moiety. This unique combination allows for selective chemical transformations, making it a valuable precursor in the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of its synonyms, chemical properties, synthesis protocols, and its primary application in the pharmaceutical industry as a key starting material for the drug Finerenone.

Chemical Identity and Synonyms

This compound is most commonly identified by its CAS Registry Number: 21962-45-8.[1] Due to its use across various chemical and pharmaceutical contexts, it is known by several synonyms.

| Identifier Type | Identifier |

| IUPAC Name | This compound[1] |

| CAS Number | 21962-45-8[1] |

| Molecular Formula | C₉H₇NO₂[2] |

| Molecular Weight | 161.16 g/mol [2] |

| InChI Key | ZXENVSJZOHXCKL-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C=C(C1)C#N)C=O |

Table 1: Primary Identifiers for this compound

A comprehensive list of its synonyms is provided below, reflecting its various representations in chemical literature and supplier catalogs.

| Synonym |

| 4-Cyano-2-methoxybenzaldehyde[2] |

| 2-Methoxy-4-cyanobenzaldehyde[2] |

| Benzonitrile, 4-formyl-3-methoxy- |

| 4-Cyaon-2-methoxybenzaldehyde[2] |

| Finerenone Impurity 111[2] |

Table 2: Synonyms of this compound

As an intermediate chemical, this compound is not typically marketed under specific trade names. Instead, it is supplied by chemical manufacturing companies under its chemical name and CAS number.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic procedures.

| Property | Value | Source(s) |

| Appearance | Off-white to brown crystalline solid | [3] |

| Melting Point | 109-111 °C | [2] |

| Boiling Point | 318.2 °C | [4] |

| Density | 1.18 g/cm³ | [2] |

| Flash Point | 138 °C | [2] |

| Storage Temperature | Inert atmosphere, 2-8°C | [5] |

Table 3: Physicochemical Data of this compound

Role in Pharmaceutical Synthesis: The Finerenone Pathway

The most significant application of this compound is its role as a key intermediate in the synthesis of Finerenone.[2][6][7] Finerenone is a non-steroidal, selective mineralocorticoid receptor antagonist developed for the treatment of chronic kidney disease associated with type 2 diabetes.[2][6] The structural integrity of this compound is crucial for the construction of the dihydropyridine (B1217469) core of the final active pharmaceutical ingredient.

The following diagram illustrates the logical workflow from the precursor to the final drug product, highlighting the central role of this compound.

Experimental Protocols for Synthesis

Several synthetic routes to this compound have been developed. Below are detailed methodologies for two common laboratory-scale preparations.

Synthesis via Oxidative Cleavage

This method involves the oxidative cleavage of a carbon-carbon double bond in a precursor molecule.

Procedure: To a vigorously stirred solution of 48 g (185 mmol) of tert-butyl (2E)-3-(4-cyano-2-methoxyphenyl)acrylate, 207 mg (0.81 mmol) of osmium tetroxide, and 1.4 g (6.14 mmol) of benzyltriethylammonium chloride in 750 ml of a water/THF (2:1) mixture, 79 g (370 mmol) of sodium metaperiodate are added in portions.[2] The reaction temperature is maintained below 30°C during the addition. The resulting solution is stirred at room temperature for an additional hour.[2] Following this, 2000 ml of water is added, and the mixture is filtered. The collected solid is dissolved in ethyl acetate (B1210297) and washed with a saturated sodium chloride solution. The organic phase is then dried over magnesium sulfate (B86663) and concentrated. The residue is stirred with petroleum ether to yield 21.18 g (71% of theory) of this compound as a white solid.[2]

Synthesis via Silver Nitrate-Mediated Oxidation

This protocol starts from the corresponding dibrominated precursor.

Procedure: A solution of silver nitrate (B79036) (25.0 g, 147 mmol) in water (75 mL) is added dropwise to a solution of α,β-dibromotoluene derivative (18.22 g, 59.74 mmol) in refluxing ethanol (B145695) (300 mL). The mixture is maintained at reflux for 30 minutes. After reflux, the mixture is filtered and evaporated to dryness. The resulting residue is diluted with water and extracted with ethyl acetate to yield 9.55 g (99% yield) of this compound as a white solid with a melting point of 109-111 °C.

Biological Activity and Signaling Pathways

Currently, there is no scientific literature to suggest that this compound itself possesses significant biological activity or directly interacts with specific signaling pathways. Its primary role in a biological context is as a precursor in the synthesis of pharmacologically active molecules like Finerenone.[6] The biological effects observed are attributed to the final drug product, not this intermediate. Therefore, research and development efforts are focused on its synthetic utility rather than its pharmacological properties.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

Precautionary Measures:

-

Handling: Avoid formation of dust and aerosols. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]

-

Storage: Store in a tightly closed container in a dry and cool place, under an inert atmosphere.[5]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person into fresh air. Seek medical attention if irritation persists.[4]

Conclusion

This compound is a compound of significant interest to the pharmaceutical and fine chemical industries. While it does not exhibit direct biological activity, its unique chemical structure makes it an indispensable intermediate in the synthesis of complex drugs, most notably Finerenone. The well-defined synthetic protocols and a clear understanding of its chemical properties enable its efficient use in multi-step synthetic processes. As drug development continues to advance, the demand for such versatile and strategically important building blocks is likely to remain high.

References

- 1. This compound | C9H7NO2 | CID 16659251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 21962-45-8 [chemicalbook.com]

- 3. This compound | 21962-45-8 | Benchchem [benchchem.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. tantuchemicals.com [tantuchemicals.com]

- 7. This compound Intermediate Manufacturer in India | Enanti [enantilabs.com]

- 8. echemi.com [echemi.com]

An In-depth Technical Guide on the Physical Properties of 4-Cyano-2-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyano-2-methoxybenzaldehyde, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, possesses a unique set of physical and chemical properties that are critical for its application in research and development.[1][2] This technical guide provides a comprehensive overview of the core physical properties of 4-cyano-2-methoxybenzaldehyde, complete with experimental protocols and spectral data analysis. The information presented herein is intended to serve as a valuable resource for scientists and professionals engaged in drug discovery and chemical synthesis.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of 4-cyano-2-methoxybenzaldehyde are summarized in the table below, providing a consolidated reference for researchers.

| Property | Value | Reference |

| Molecular Formula | C₉H₇NO₂ | [3] |

| Molecular Weight | 161.16 g/mol | [3] |

| Appearance | White to light yellow or off-white to brown solid/powder | [4][5] |

| Melting Point | 109-111 °C | [6] |

| Boiling Point | 318 °C | [6] |

| Density | 1.18 g/cm³ | [6] |

| LogP | 1.37938 | [7] |

| CAS Number | 21962-45-8 | [3] |

Spectroscopic Data

The structural elucidation of 4-cyano-2-methoxybenzaldehyde is confirmed through various spectroscopic techniques. The following sections detail the available spectral data.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides insight into the proton environments within the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.37 | d | 1H | Aldehydic proton (-CHO) |

| 7.82 | d | 1H | Aromatic proton |

| 7.80 | d | 1H | Aromatic proton |

| 7.54 | dm | 1H | Aromatic proton |

| 3.99 | s | 3H | Methoxy (B1213986) protons (-OCH₃) |

Note: Data obtained from a synthesis and characterization study.[8]

¹³C NMR Spectroscopy

While a specific experimental ¹³C NMR spectrum for 4-cyano-2-methoxybenzaldehyde was not found in the literature reviewed, predicted chemical shifts for similar structures can provide valuable guidance. For instance, the predicted ¹³C NMR spectrum of the isomeric 2-cyano-4-methoxybenzaldehyde (B1462685) shows distinct signals for the aromatic carbons, the nitrile carbon, the carbonyl carbon, and the methoxy carbon.[9] For 4-methoxybenzaldehyde, experimental data is available and can serve as a reference for the expected chemical shift ranges.[10][11]

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the key functional groups present in 4-cyano-2-methoxybenzaldehyde. The characteristic absorption bands are predicted based on the known frequencies for aromatic nitriles and benzaldehydes.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2220-2240 | Strong, Sharp | C≡N stretch (aromatic nitrile) |

| ~1700-1710 | Strong, Sharp | C=O stretch (aromatic aldehyde) |

| ~2720 and ~2820 | Medium | C-H stretch (aldehyde) |

| ~1600, ~1580, ~1450 | Medium to Weak | C=C stretch (aromatic ring) |

| ~1250 and ~1030 | Strong | C-O stretch (aryl ether) |

| ~3000-3100 | Medium | C-H stretch (aromatic) |

| ~2850-2960 | Medium | C-H stretch (methoxy) |

Mass Spectrometry

Mass spectrometric analysis confirms the molecular weight of 4-cyano-2-methoxybenzaldehyde. The molecular ion peak ([M]⁺) is observed at an m/z of 161, which corresponds to the compound's molecular weight.[6]

Experimental Protocols

Detailed methodologies for the determination of the physical and spectral properties of 4-cyano-2-methoxybenzaldehyde are outlined below.

Synthesis of 4-Cyano-2-methoxybenzaldehyde

A reported synthesis involves the following procedure:

-

A solution of silver nitrate (B79036) (147 mmol) in water (75 mL) is added dropwise to a solution of α,α-dibromo-4-cyano-2-methoxytoluene (59.74 mmol) in refluxing ethanol (B145695) (300 mL).

-

The reaction mixture is maintained at reflux for 30 minutes.

-

The mixture is then filtered, and the solvent is evaporated.

-

The resulting residue is diluted with water and extracted with ethyl acetate (B1210297) to yield 4-cyano-2-methoxybenzaldehyde as a white solid.[8]

Melting Point Determination

The melting point can be determined using a standard capillary melting point apparatus.

-

A small amount of the dried, powdered sample is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature range at which the sample begins to melt and completely liquefies is recorded as the melting point.

¹H NMR Spectroscopy

Proton NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.

-

Approximately 5-10 mg of the sample is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

-

The sample is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity.

-

The ¹H NMR spectrum is acquired using appropriate pulse sequences and acquisition parameters.

¹³C NMR Spectroscopy

Carbon-13 NMR spectra are recorded on the same spectrometer as the ¹H NMR.

-

A more concentrated sample (20-50 mg in ~0.7 mL of deuterated solvent) is typically required.

-

The spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

-

Longer acquisition times are generally necessary due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to obtain the infrared spectrum.

-

For a solid sample, a small amount is mixed with dry potassium bromide (KBr) and pressed into a thin pellet.

-

Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.

-

The sample is scanned with infrared radiation, and the resulting absorbance or transmittance spectrum is recorded.

Mass Spectrometry

Mass spectra can be obtained using various ionization techniques, with Electron Ionization (EI) being common for such molecules.

-

A dilute solution of the sample in a volatile solvent (e.g., methanol (B129727) or acetonitrile) is prepared.

-

The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before analysis.

-

In the ion source, the sample is bombarded with electrons, causing ionization and fragmentation.

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected to generate the mass spectrum.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the determination of the physicochemical properties of a new chemical entity, such as 4-cyano-2-methoxybenzaldehyde.

Caption: Physicochemical Characterization Workflow.

Conclusion

This technical guide provides a detailed summary of the physical properties of 4-cyano-2-methoxybenzaldehyde, a compound of significant interest to the pharmaceutical and agrochemical industries. The tabulated data, coupled with the outlined experimental protocols and spectroscopic information, offers a comprehensive resource for researchers. The provided workflow for physicochemical characterization further serves as a practical guide for the systematic evaluation of new chemical entities. This compilation of data is intended to facilitate and support the ongoing research and development efforts involving this versatile chemical intermediate.

References

- 1. tantuchemicals.com [tantuchemicals.com]

- 2. Finerenone Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 3. scbt.com [scbt.com]

- 4. 21962-45-8 4-Cyano-2-methoxybenzaldehyde AKSci X2725 [aksci.com]

- 5. 4-CYANO-2-METHOXYBENZALDEHYDE/21962-45-8 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 6. Buy 4-Formyl-3-methoxybenzonitrile | 21962-45-8 [smolecule.com]

- 7. chemscene.com [chemscene.com]

- 8. This compound | C9H7NO2 | CID 16659251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. hmdb.ca [hmdb.ca]

- 10. hmdb.ca [hmdb.ca]

- 11. hmdb.ca [hmdb.ca]

Solubility Profile of 4-Formyl-3-methoxybenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Formyl-3-methoxybenzonitrile, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document infers the solubility of the compound based on its chemical structure and established principles of organic chemistry. Furthermore, a detailed, generalized experimental protocol for determining the solubility of a solid organic compound is provided for practical application in a laboratory setting.

Predicted Solubility of this compound

The solubility of an organic compound is primarily dictated by its polarity and the principle of "like dissolves like." this compound possesses a moderately polar structure, attributed to the presence of a nitrile (-CN), a methoxy (B1213986) (-OCH₃), and a formyl (-CHO) group. The benzene (B151609) ring contributes a nonpolar characteristic. This combination of functional groups suggests that the compound will exhibit favorable solubility in moderately polar organic solvents.

Based on these structural features, the predicted solubility of this compound in a range of common laboratory solvents is summarized in the table below.

| Solvent Classification | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Low | The presence of polar functional groups allows for some interaction with water, but the nonpolar aromatic ring and the overall size of the molecule limit its solubility. |

| Methanol (B129727) | High | The polarity of methanol is well-suited to interact with the polar functional groups of the compound, while its alkyl group can interact with the nonpolar aromatic ring. | |

| Ethanol | High | Similar to methanol, ethanol's polarity and alkyl chain allow for effective solvation of the compound. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with moderate polarity. |

| Dimethylformamide (DMF) | High | DMF is another powerful polar aprotic solvent that is expected to readily dissolve this compound. | |

| Acetone | High | Acetone's moderate polarity makes it a good solvent for this compound. | |

| Acetonitrile (B52724) | Medium | While polar, acetonitrile is less polar than DMSO and DMF, suggesting moderate solubility. | |

| Ethyl Acetate (B1210297) | Medium | The ester functionality of ethyl acetate provides moderate polarity, making it a suitable solvent. | |

| Nonpolar | Dichloromethane (DCM) | Medium | DCM has a slight polarity that can interact with the polar groups, while also being a good solvent for the aromatic ring. |

| Toluene (B28343) | Medium | The aromatic nature of toluene allows for favorable interactions with the benzene ring of the compound. | |

| Hexane (B92381) | Low | As a nonpolar solvent, hexane is unlikely to effectively solvate the polar functional groups of this compound. |

Experimental Protocol for Determining Qualitative Solubility

The following is a general procedure for determining the qualitative solubility of a solid organic compound like this compound in various solvents.[1][2][3]

Materials:

-

This compound (solid)

-

A selection of test solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane)

-

Test tubes (small)

-

Spatula

-

Vortex mixer or glass stirring rod

-

Graduated cylinders or pipettes

-

Balance

Procedure:

-

Sample Preparation: Weigh approximately 20-30 mg of this compound and place it into a clean, dry test tube.

-

Solvent Addition: Add 1 mL of the selected solvent to the test tube.

-

Mixing: Vigorously agitate the mixture using a vortex mixer for 30-60 seconds. Alternatively, stir thoroughly with a glass rod.

-

Observation: Observe the mixture against a light source to determine if the solid has completely dissolved.

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Incremental Solvent Addition (for partially soluble or insoluble results): If the compound is not fully soluble, add another 1 mL of the solvent and mix again. Repeat this process up to a total of 3 mL of solvent. Note any changes in solubility.

-

Record Results: Record the observations for each solvent, classifying the solubility as "soluble," "partially soluble," or "insoluble."

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves.

-

Handle all chemicals in a well-ventilated area or a fume hood.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents before use.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Caption: General workflow for determining the qualitative solubility of a solid organic compound.

References

The Chemical Versatility of 4-Formyl-3-methoxybenzonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of 4-formyl-3-methoxybenzonitrile, a key intermediate in the pharmaceutical industry. The molecule's unique arrangement of an aldehyde, a nitrile, and a methoxy (B1213986) group on a benzene (B151609) ring gives rise to a rich and selective chemistry. This document explores the electronic and steric influences of these functional groups on the molecule's reactivity, details common transformations, and provides specific experimental protocols. The information is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development.

Introduction

This compound, also known as 4-cyano-2-methoxybenzaldehyde, is a multifunctional aromatic compound of significant interest in medicinal chemistry and fine chemical synthesis.[1][2] Its strategic importance lies in the distinct and selectively addressable reactivity of its three functional groups: the formyl (aldehyde), cyano (nitrile), and methoxy moieties.[1] This versatility makes it a crucial building block for complex molecular architectures, most notably in the synthesis of the non-steroidal mineralocorticoid receptor antagonist Finerenone, which is used in the treatment of chronic kidney disease associated with type 2 diabetes.[1][3][4][5][6] This guide will dissect the reactivity profile of each functional group and the overall molecule, supported by quantitative data and detailed experimental procedures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 21962-45-8 |

| Molecular Formula | C₉H₇NO₂ |

| Molecular Weight | 161.16 g/mol |

| Appearance | Off-white to brown crystalline solid |

| Melting Point | 109-111 °C |

| Boiling Point | 318.2 °C |

| Density | 1.18 g/cm³ |

| Solubility | Soluble in ethanol, dimethyl sulfoxide, and dimethylformamide; sparingly soluble in water.[2] |

Data sourced from multiple chemical suppliers and databases.[1][2]

Reactivity of Functional Groups

The chemical behavior of this compound is dictated by the interplay of its three functional groups. The aldehyde and nitrile groups are electron-withdrawing, while the methoxy group is electron-donating. This electronic dichotomy governs the reactivity of the aromatic ring and the individual functional groups.

The Formyl (Aldehyde) Group

The aldehyde group is a primary site for nucleophilic addition and condensation reactions.[1] However, its reactivity is tempered compared to aliphatic aldehydes.[7][8] The electron-donating resonance effect of the benzene ring reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack.[7][8]

Key Reactions:

-

Oxidation: The formyl group can be readily oxidized to a carboxylic acid, yielding 4-cyano-2-methoxybenzoic acid, using common oxidizing agents like potassium permanganate (B83412) or chromium trioxide.[1][3]

-

Nucleophilic Addition: The electrophilic carbonyl carbon undergoes addition reactions with various nucleophiles.[1] For instance, Grignard reagents can add to the carbonyl to form secondary alcohols.[9]

-

Condensation Reactions: The aldehyde is a key participant in condensation reactions, such as the Knoevenagel condensation, which is a critical step in the synthesis of Finerenone.[3]

The Cyano (Nitrile) Group

The nitrile group is a versatile functional group that can undergo hydrolysis and reduction.[1][9] As an electron-withdrawing group, it deactivates the aromatic ring towards electrophilic substitution.[10][11]

Key Reactions:

-

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed, first to a carboxamide and then to a carboxylic acid.[9][12]

-

Reduction: The nitrile group can be selectively reduced to a primary amine (4-formyl-3-methoxybenzylamine) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[1][3][13] Milder reducing agents like DIBAL-H can reduce the nitrile to an aldehyde.[12]

-

Nucleophilic Addition: The carbon atom of the nitrile group is electrophilic and susceptible to attack by strong nucleophiles like organometallic reagents.[9][13]

The Methoxy Group and Aromatic Ring Reactivity

The methoxy group is an electron-donating group that activates the aromatic ring towards electrophilic aromatic substitution (EAS).[14][15] It directs incoming electrophiles to the ortho and para positions relative to itself.[14][15][16][17]

In this compound, the positions ortho and para to the methoxy group are C2, C4, and C6. However, the aldehyde and nitrile groups are strongly deactivating and are meta-directors.[11][18] This leads to a complex substitution pattern. When directing effects conflict, the most strongly activating group, in this case, the methoxy group, typically governs the position of substitution.[19]

Caption: Functional group contributions to the reactivity of this compound.

Synthesis of this compound

Several synthetic routes to this compound have been developed. A common industrial method involves the bromination of 4-methyl-3-methoxybenzonitrile followed by hydrolysis.[1][20] Another laboratory-scale method is the oxidative cleavage of an alkene precursor.[1][3]

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol: Oxidative Cleavage of tert-butyl (2E)-3-(4-cyano-2-methoxyphenyl)acrylate

This protocol describes a laboratory-scale synthesis of this compound.[4]

Materials:

-

tert-butyl (2E)-3-(4-cyano-2-methoxyphenyl)acrylate (185 mmol, 48 g)

-

Sodium metaperiodate (370 mmol, 79 g)

-

Osmium tetroxide (0.81 mmol, 207 mg)

-

Benzyltriethylammonium chloride (6.14 mmol, 1.4 g)

-

Water/Tetrahydrofuran (THF) mixture (2:1, 750 ml)

-

Water (2000 ml)

-

Ethyl acetate

-

Saturated sodium chloride solution

-

Magnesium sulfate (B86663)

-

Petroleum ether

Procedure:

-

A solution of tert-butyl (2E)-3-(4-cyano-2-methoxyphenyl)acrylate, osmium tetroxide, and benzyltriethylammonium chloride is prepared in a 2:1 mixture of water and THF (750 ml) and stirred vigorously.[4]

-

Sodium metaperiodate is added in portions to the solution, ensuring the reaction temperature is maintained below 30 °C.[4]

-

The resulting solution is stirred at room temperature for an additional hour.[4]

-

The reaction is quenched by the addition of 2000 ml of water, and the mixture is filtered.[4]

-

The collected solid is dissolved in ethyl acetate and washed with a saturated sodium chloride solution.[4]

-

The organic phase is dried over magnesium sulfate and then concentrated under reduced pressure.[4]

-

The residue is stirred with petroleum ether to precipitate the product.[4]

-

The final product, this compound, is obtained as a white solid with a typical yield of around 71%.[4]

Role in Drug Development and Signaling Pathways

The primary application of this compound in drug development is as a key starting material for Finerenone.[1][3][6] Finerenone is a non-steroidal antagonist of the mineralocorticoid receptor (MR), which plays a role in regulating blood pressure and electrolyte balance. Overactivation of the MR is implicated in various cardiovascular and renal diseases.

References

- 1. This compound | 21962-45-8 | Benchchem [benchchem.com]

- 2. ODM this compound Factory, Manufacturer | HRD Pharm [hrdpharm.com]

- 3. Buy this compound | 21962-45-8 [smolecule.com]

- 4. This compound | 21962-45-8 [chemicalbook.com]

- 5. tantuchemicals.com [tantuchemicals.com]

- 6. This compound Intermediate Manufacturer in India | Enanti [enantilabs.com]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Nitrile - Wikipedia [en.wikipedia.org]

- 10. fiveable.me [fiveable.me]

- 11. organicmystery.com [organicmystery.com]

- 12. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. organicchemistrytutor.com [organicchemistrytutor.com]

- 16. youtube.com [youtube.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 19. youtube.com [youtube.com]

- 20. EP4286368A1 - Method for the preparation of this compound - Google Patents [patents.google.com]

Spectroscopic Data Interpretation of 4-Formyl-3-methoxybenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-formyl-3-methoxybenzonitrile, a key intermediate in pharmaceutical synthesis. The document presents a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols and visual aids to facilitate a deeper understanding of its molecular structure and characteristics.

Molecular Structure and Spectroscopic Overview

This compound (C₉H₇NO₂) is an aromatic compound featuring a benzonitrile (B105546) backbone substituted with a formyl (-CHO) and a methoxy (B1213986) (-OCH₃) group.[1] This substitution pattern gives rise to a unique spectroscopic fingerprint, which is crucial for its identification and quality control in synthetic processes. The molecular weight of this compound is 161.16 g/mol .[1]

A summary of the key spectroscopic data is presented below, followed by a detailed analysis of each technique.

Quantitative Spectroscopic Data

The following tables summarize the quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.37 | d (J = 0.8 Hz) | 1H | Aldehydic proton (-CHO) |

| 7.82 | d (J = 7.8 Hz) | 1H | Aromatic proton |

| 7.80 | d (J = 1.0 Hz) | 1H | Aromatic proton |

| 7.50 | dd (J=7.8, 1.0 Hz) | 1H | Aromatic proton |

| 3.98 | s | 3H | Methoxy protons (-OCH₃) |

d = doublet, dd = doublet of doublets, s = singlet, J = coupling constant in Hertz.

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃) - Predicted and Inferred from Analogs

| Chemical Shift (δ) ppm | Assignment |

| 189.4 | Aldehyde Carbonyl (C=O) |

| 161.5 | Aromatic Carbon (C-OCH₃) |

| 135.7 | Aromatic Carbon |

| 128.0 | Aromatic Carbon |

| 124.5 | Aromatic Carbon |

| 120.3 | Aromatic Carbon |

| 116.6 | Nitrile Carbon (C≡N) |

| 111.4 | Aromatic Carbon |

| 55.3 | Methoxy Carbon (-OCH₃) |

Note: The chemical shifts are based on predictions and comparison with structurally similar compounds like 3-methoxybenzonitrile (B145857) and 2-methoxybenzaldehyde.[2]

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2230 | Strong | C≡N (Nitrile) stretch |

| ~1700 | Strong | C=O (Aldehyde) stretch |

| ~2850 & ~2750 | Medium | C-H (Aldehyde) stretch |

| ~1600, ~1500 | Medium-Strong | C=C (Aromatic) stretch |

| ~1250 | Strong | C-O (Aryl ether) stretch |

Table 4: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 161 | Molecular ion [M]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer.

-

¹H NMR Parameters:

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 30°

-

Acquisition time: 4.0 s

-

-

¹³C NMR Parameters:

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Pulse width: 45°

-

Acquisition time: 1.5 s

-

Proton decoupling: Broadband decoupling is applied during acquisition.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: An FT-IR spectrometer equipped with a universal ATR sampling accessory.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 32

-

A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.[3]

-

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography.

-

Ionization Method: Electron Impact (EI) ionization is typically used for small, volatile molecules.[4]

-

Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Parameters:

-

Ionization energy: 70 eV

-

Source temperature: 200-250 °C

-

Mass range: m/z 40-400

-

Data Interpretation and Structural Elucidation

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides key structural information. The downfield singlet at 10.37 ppm is characteristic of an aldehyde proton, deshielded by the adjacent carbonyl group. The three distinct signals in the aromatic region (7.82, 7.80, and 7.50 ppm ) with their specific splitting patterns (doublet and doublet of doublets) confirm the trisubstituted aromatic ring. The sharp singlet at 3.98 ppm , integrating to three protons, is indicative of the methoxy group.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum further corroborates the structure. The signal at approximately 189.4 ppm is assigned to the aldehydic carbonyl carbon.[2] The nitrile carbon appears around 116.6 ppm . The aromatic region displays six distinct signals, consistent with the substituted benzene (B151609) ring. The carbon attached to the electron-donating methoxy group is shifted upfield, while those adjacent to the electron-withdrawing aldehyde and nitrile groups are shifted downfield. The methoxy carbon itself resonates at approximately 55.3 ppm .[2]

IR Spectrum Analysis

The IR spectrum displays characteristic absorption bands confirming the presence of the key functional groups. A strong, sharp peak around 2230 cm⁻¹ is indicative of the C≡N stretch of the nitrile group. The strong absorption at approximately 1700 cm⁻¹ corresponds to the C=O stretching vibration of the aromatic aldehyde.[5] The presence of the aldehyde is further confirmed by the two medium intensity C-H stretching bands around 2850 cm⁻¹ and 2750 cm⁻¹ . The aromatic C=C stretching vibrations are observed around 1600 cm⁻¹ and 1500 cm⁻¹ , and a strong band around 1250 cm⁻¹ is due to the C-O stretching of the aryl ether.[6]

Mass Spectrum Analysis

The mass spectrum shows a molecular ion peak [M]⁺ at m/z 161 , which corresponds to the molecular weight of this compound (C₉H₇NO₂).[1] This confirms the elemental composition of the molecule.

Visualization of Molecular Structure and Key NMR Correlations

The following diagram illustrates the chemical structure of this compound and highlights key proton environments as identified by ¹H NMR spectroscopy.

Figure 1. Chemical structure of this compound with ¹H NMR assignments.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of 4-Formyl-3-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 4-Formyl-3-methoxybenzonitrile, a key intermediate in organic synthesis. The document details the chemical shifts, coupling constants, and signal multiplicities, offering a thorough interpretation of the spectral data. Experimental protocols and visual diagrams are included to facilitate a deeper understanding of the molecular structure and its spectroscopic characterization.

¹H NMR Spectral Data of this compound

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aldehydic, aromatic, and methoxy (B1213986) protons. The quantitative data, including chemical shifts (δ) in parts per million (ppm), integration values, multiplicities, and coupling constants (J) in Hertz (Hz), are summarized in the table below.

| Proton Assignment | Chemical Shift (δ ppm) | Integration | Multiplicity | Coupling Constant (J Hz) |

| Aldehyde (-CHO) | ~10.37 - 10.5 | 1H | Doublet (d) | 0.8 |

| Aromatic (H-6) | ~7.82 | 1H | Doublet (d) | 7.8 |